molecular formula C14H18O11 B12871395 (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12871395
M. Wt: 362.29 g/mol
InChI Key: FHWVABAZBHDMEY-JNLQPACOSA-N
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Description

(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound characterized by its tetrahydropyran ring structure. This compound is notable for its multiple acetoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid typically involves the acetylation of tetrahydropyran derivatives. One common method includes the use of boron trifluoride diethyl etherate as a catalyst in dichloromethane at low temperatures (0-5°C) to facilitate the acetylation process . Another method involves the use of bismuth (III) bromide and bromotriethylsilane in dichloromethane at room temperature under an argon atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents can be optimized to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydropyran derivatives with hydroxyl groups.

Scientific Research Applications

(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can serve as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tetrahydropyran ring structure also plays a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple acetoxy groups in (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid makes it unique in its reactivity and potential applications. These groups can be selectively modified, providing versatility in synthetic chemistry and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H18O11

Molecular Weight

362.29 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12-,14-/m0/s1

InChI Key

FHWVABAZBHDMEY-JNLQPACOSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C

Origin of Product

United States

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